4-fluoro-N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound featuring a thiazole ring, a benzamide group, and a fluoro substituent. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of action
Thiazole derivatives have been found to interact with a variety of biological targets. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, they can influence the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
The ADME properties of thiazole derivatives can vary depending on the specific compound. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For example, the solubility of thiazole in different solvents can affect its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsCommon reagents include thioamides, halogenated benzenes, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluoro and benzamide sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
4-fluoro-N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Benzamide derivatives: Compounds such as N-(4-fluorophenyl)benzamide and 4-methoxybenzamide.
Uniqueness
4-fluoro-N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro substituent and the methoxyphenethyl group enhances its activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-[2-(3-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-29-19-4-2-3-15(13-19)11-12-24-20(27)10-9-18-14-30-22(25-18)26-21(28)16-5-7-17(23)8-6-16/h2-8,13-14H,9-12H2,1H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKXANWXADDZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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